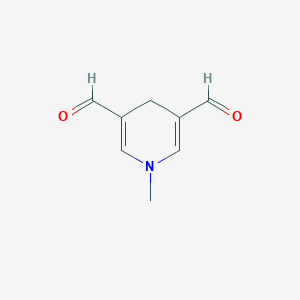
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde (MDPDA) is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and as a building block in the development of new drugs. MDPDA is a versatile molecule that can be synthesized using a variety of methods.
科学的研究の応用
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used in a variety of scientific research applications, including as a building block in the development of new drugs. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been used to synthesize a variety of compounds, including pyridine derivatives, which have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been used in the synthesis of fluorescent dyes, which have potential applications in imaging and diagnostic techniques.
作用機序
The mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde is not well understood. However, studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer.
生化学的および生理学的効果
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its potential applications in the treatment of cancer. 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has also been shown to have antioxidant properties, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several advantages for lab experiments, including its versatility as a building block in the development of new drugs and its potential applications in the synthesis of fluorescent dyes. However, 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for research on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. One potential future direction is the development of new drugs based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Another potential future direction is the synthesis of new fluorescent dyes based on 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. Additionally, further research is needed to understand the mechanism of action of 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde and its potential applications in the treatment of cancer and neurodegenerative diseases.
合成法
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be synthesized using a variety of methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Biginelli reaction. The Hantzsch reaction involves the condensation of two molecules of acetaldehyde with one molecule of ethyl acetoacetate and one molecule of ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Paal-Knorr reaction involves the cyclization of α,β-unsaturated ketones with ammonia to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea to form 1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde.
特性
CAS番号 |
113737-62-5 |
|---|---|
製品名 |
1-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC名 |
1-methyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-3-7(5-10)2-8(4-9)6-11/h3-6H,2H2,1H3 |
InChIキー |
PNCONJULNSNYDQ-UHFFFAOYSA-N |
SMILES |
CN1C=C(CC(=C1)C=O)C=O |
正規SMILES |
CN1C=C(CC(=C1)C=O)C=O |
同義語 |
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



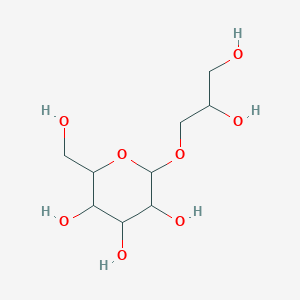
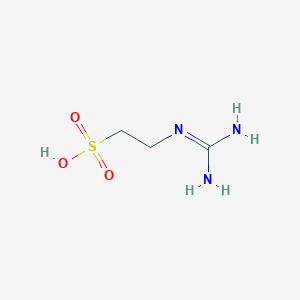
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
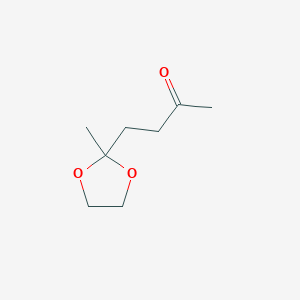


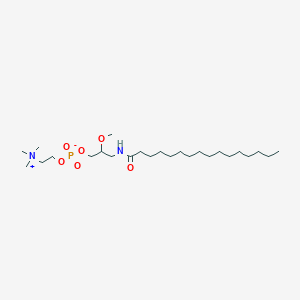
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)
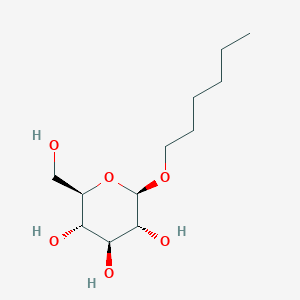
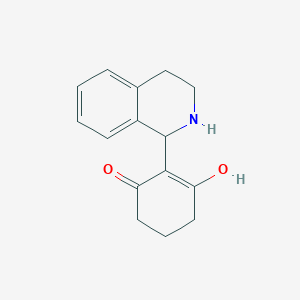
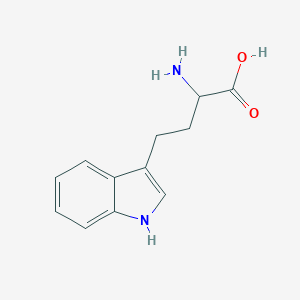
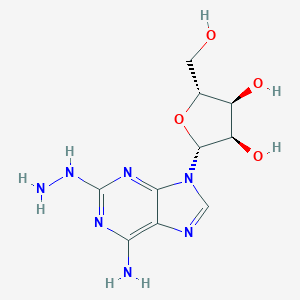
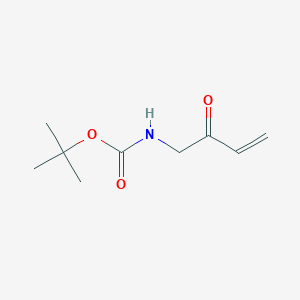
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)